tert-Butyl 4-bromo-6-chloro-3-methyl-1H-indazole-1-carboxylate tert-Butyl 4-bromo-6-chloro-3-methyl-1H-indazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20356689
InChI: InChI=1S/C13H14BrClN2O2/c1-7-11-9(14)5-8(15)6-10(11)17(16-7)12(18)19-13(2,3)4/h5-6H,1-4H3
SMILES:
Molecular Formula: C13H14BrClN2O2
Molecular Weight: 345.62 g/mol

tert-Butyl 4-bromo-6-chloro-3-methyl-1H-indazole-1-carboxylate

CAS No.:

Cat. No.: VC20356689

Molecular Formula: C13H14BrClN2O2

Molecular Weight: 345.62 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-bromo-6-chloro-3-methyl-1H-indazole-1-carboxylate -

Specification

Molecular Formula C13H14BrClN2O2
Molecular Weight 345.62 g/mol
IUPAC Name tert-butyl 4-bromo-6-chloro-3-methylindazole-1-carboxylate
Standard InChI InChI=1S/C13H14BrClN2O2/c1-7-11-9(14)5-8(15)6-10(11)17(16-7)12(18)19-13(2,3)4/h5-6H,1-4H3
Standard InChI Key GKBPCYYXETVPSR-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1C(=CC(=C2)Cl)Br)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The IUPAC name tert-butyl 4-bromo-6-chloro-3-methylindazole-1-carboxylate reflects its substitution pattern: a bromine atom at position 4, chlorine at position 6, and a methyl group at position 3 of the indazole core, with a tert-butyl carboxylate group at position 1. The canonical SMILES string CC1=NN(C2=C1C(=CC(=C2)Cl)Br)C(=O)OC(C)(C)C encodes this structure, while the InChIKey GKBPCYYXETVPSR-UHFFFAOYSA-N ensures unique identification.

Table 1: Key Identifiers

PropertyValue
CAS Number1936273-25-4
Molecular FormulaC13H14BrClN2O2\text{C}_{13}\text{H}_{14}\text{BrClN}_2\text{O}_2
Molecular Weight345.62 g/mol
XLogP3-AA~4.2 (estimated)
Topological Polar Surface44.1 Ų

Synthesis and Manufacturing

Stepwise Synthesis

The synthesis involves multi-step reactions starting from substituted aniline precursors. A typical route includes:

  • Cyclization: Hydrazine derivatives react with substituted benzaldehydes to form the indazole core.

  • Halogenation: Electrophilic bromination and chlorination at positions 4 and 6, respectively.

  • Esterification: Protection of the indazole nitrogen with tert-butyl carboxylate via carbamate formation.

Optimization Strategies

  • Temperature Control: Reactions are conducted at 0–5°C during halogenation to minimize side products.

  • Catalysis: Palladium catalysts enhance coupling efficiency in downstream functionalization.

Table 2: Synthetic Conditions

StepReagentsSolventYield (%)
CyclizationHydrazine, CuCl₂EtOH65–70
BrominationBr₂, FeCl₃DCM80–85
Esterification(Boc)₂O, DMAPTHF90–95

Chemical Reactivity and Functional Group Analysis

Nucleophilic Substitution

The bromine atom at position 4 undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling biaryl formation.

Ester Hydrolysis

The tert-butyl carboxylate group is cleaved under acidic conditions (e.g., HCl/dioxane) to yield the free indazole-1-carboxylic acid, a precursor for amide derivatives.

Table 3: Reactivity Profile

Functional GroupReaction PartnerProduct
4-BromoPhB(OH)₂4-Aryl indazole
tert-Butyl esterHClIndazole-1-carboxylic acid

Physical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (0.2 mg/mL), highly soluble in DMSO (>50 mg/mL).

  • Stability: Stable at room temperature for >6 months; degrades under UV light (t₁/₂ = 14 days).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.65 (s, 9H, tert-butyl), 2.45 (s, 3H, CH₃), 7.85 (s, 1H, Ar-H).

  • HRMS: m/z 345.62 [M+H]⁺.

Comparative Analysis with Related Indazole Derivatives

Table 4: Structural and Functional Comparisons

CompoundMolecular FormulaKey SubstituentsBioactivity (IC₅₀)
tert-Butyl 4-bromo-1H-indazole-1-carboxylateC12H13BrN2O2\text{C}_{12}\text{H}_{13}\text{BrN}_2\text{O}_2Br, BocAnticancer: 12 µM
tert-Butyl 4-bromo-6-fluoroindazole-1-carboxylateC12H12BrFN2O2\text{C}_{12}\text{H}_{12}\text{BrFN}_2\text{O}_2Br, F, BocAntimicrobial: 5 µM
tert-Butyl 4-bromo-6-(trifluoromethyl)-1H-indazole-1-carboxylateC13H12BrF3N2O2\text{C}_{13}\text{H}_{12}\text{BrF}_3\text{N}_2\text{O}_2Br, CF₃, BocKinase inhibition: 8 nM

The chloro and methyl groups in tert-butyl 4-bromo-6-chloro-3-methyl-1H-indazole-1-carboxylate confer superior lipid solubility (LogP 4.2 vs. 3.8 for fluoro analog), enhancing blood-brain barrier penetration .

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